molecular formula C3H3N3O3 B7734551 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid

5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid

Cat. No.: B7734551
M. Wt: 129.07 g/mol
InChI Key: KNSPHEMRHVERJM-UHFFFAOYSA-N
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Description

5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid: is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of hydrazides with carbon dioxide. One common method starts with commercially available 1,2,4-triazole-3-carboxylic acid. The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole is a key step in the synthesis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of hydrazides and carbon dioxide under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce reduced triazole compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: The compound has shown potential in biological applications, particularly as an antibacterial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further research in antimicrobial drug development .

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its ability to inhibit certain enzymes and pathways makes it a promising compound for drug development .

Industry: Industrially, the compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity . The exact pathways and molecular targets are still under investigation, but its ability to interact with biological molecules is well-documented.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a building block for more complex molecules further enhances its value in scientific research and industrial applications.

Properties

IUPAC Name

5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c7-2(8)1-4-3(9)6-5-1/h(H,7,8)(H2,4,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSPHEMRHVERJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=O)NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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